2,2',3,3',4,5,6'-Heptachlorobiphenyl

Vue d'ensemble

Description

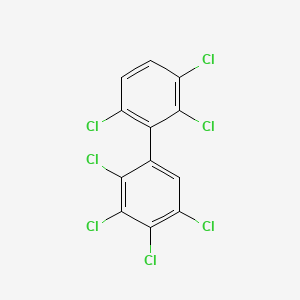

2,2’,3,3’,4,5,6’-Heptachlorobiphenyl is a polychlorinated biphenyl (PCB) compound with the molecular formula C12H3Cl7 and a molecular weight of 395.323 g/mol . This compound is one of the many PCBs that were widely used in various industrial applications before their production was banned due to environmental and health concerns. PCBs are known for their chemical stability and resistance to degradation, which makes them persistent environmental pollutants.

Méthodes De Préparation

The synthesis of 2,2’,3,3’,4,5,6’-Heptachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, and chlorine gas. The reaction conditions, including temperature and duration, are carefully controlled to achieve the desired degree of chlorination .

Industrial production methods for PCBs, including 2,2’,3,3’,4,5,6’-Heptachlorobiphenyl, involved the direct chlorination of biphenyl in a batch or continuous process. The degree of chlorination was controlled by adjusting the reaction time and the amount of chlorine gas used .

Analyse Des Réactions Chimiques

2,2’,3,3’,4,5,6’-Heptachlorobiphenyl undergoes various chemical reactions, including:

Reduction: Reduction reactions can lead to the formation of lower chlorinated biphenyls.

Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Chemical Properties and Structure

PCB-187 is characterized by its complex molecular structure with seven chlorine atoms attached to biphenyl. This configuration contributes to its stability and resistance to degradation in the environment. The compound's chemical formula is .

Metabolic Pathways

Research indicates that PCB-187 undergoes metabolic processes primarily in the liver, where it is converted into various hydroxylated metabolites. Key findings from studies reveal:

- Major Metabolites : The primary metabolite of PCB-187 is 4'-OH-2,2',3,3',5,5',6-heptachlorobiphenyl (CB178), which is retained in animal blood for extended periods .

- Enzymatic Reactions : The metabolism of PCB-187 involves cytochrome P450 (CYP) enzymes which play a crucial role in hydroxylation and dechlorination reactions that affect the compound's toxicity .

Toxicological Implications

Studies have linked PCB exposure to various health issues, including endocrine disruption and developmental problems. For instance:

- Endocrine Disruption : PCB metabolites have been shown to interfere with thyroid hormone homeostasis, potentially leading to developmental disorders .

- Hearing Impairment : A study indicated an association between serum levels of specific PCBs, including PCB-187, and hearing impairment in adults .

Environmental Impact

PCBs are persistent organic pollutants that accumulate in the environment and biological systems. Research indicates that PCB-187 can bioaccumulate in aquatic ecosystems, leading to significant ecological risks:

- Bioaccumulation : PCB-187 has been detected in various environmental matrices, including fish and sediments, indicating its stability and potential for biomagnification through food webs .

- Maternal Transfer : Studies have shown that PCBs can be transferred from mothers to offspring through gestation and lactation, raising concerns about prenatal exposure effects .

Case Study 1: Prenatal Exposure Effects

A nested case-control study investigated the effects of prenatal exposure to PCBs on early menarche among mother-daughter dyads. The study found significant associations between PCB exposure levels and developmental timing in young females .

Case Study 2: Longitudinal Health Studies

Longitudinal studies have tracked health outcomes in populations exposed to high levels of PCBs due to industrial activities. These studies have demonstrated correlations between PCB exposure and increased rates of various health issues, including reproductive health problems and neurodevelopmental delays in children .

Data Summary

The following table summarizes key findings related to the applications of PCB-187:

Mécanisme D'action

The mechanism of action of 2,2’,3,3’,4,5,6’-Heptachlorobiphenyl involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of various genes involved in xenobiotic metabolism, including cytochrome P450 enzymes . This leads to the induction of phase I and phase II metabolic enzymes, which can result in the formation of reactive metabolites and subsequent toxic effects .

Comparaison Avec Des Composés Similaires

2,2’,3,3’,4,5,6’-Heptachlorobiphenyl is similar to other highly chlorinated biphenyls, such as:

2,2’,3,3’,4,4’,5-Heptachlorobiphenyl: Another heptachlorinated biphenyl with a different chlorine substitution pattern.

2,2’,3,3’,4,4’,6-Heptachlorobiphenyl: Differing by the position of chlorine atoms on the biphenyl rings.

2,2’,3,4,4’,5,5’-Heptachlorobiphenyl: Known for its similar toxicological properties and environmental persistence.

The uniqueness of 2,2’,3,3’,4,5,6’-Heptachlorobiphenyl lies in its specific chlorine substitution pattern, which influences its chemical reactivity, environmental behavior, and biological effects .

Activité Biologique

2,2',3,3',4,5,6'-Heptachlorobiphenyl (PCB 180) is a member of the polychlorinated biphenyls (PCBs), a class of synthetic organic compounds that have been widely used in industrial applications. PCBs are known for their environmental persistence and potential toxic effects on human health and ecosystems. This article focuses on the biological activity of PCB 180, examining its toxicity, mechanisms of action, and implications for human health.

Chemical Structure and Properties

PCB 180 has the chemical formula C12H3Cl7 and consists of two phenyl rings connected by a single bond with seven chlorine atoms substituted at specific positions. The structure affects its biological activity significantly.

Toxicity

PCB 180 exhibits various toxic effects in laboratory studies. Notably, it has been shown to induce liver toxicity characterized by increased liver weights and alterations in liver lipid metabolism in animal models .

Key Toxicological Findings:

- Liver Effects : Administration of PCB 180 resulted in hepatotoxicity in rats, leading to increased liver weights and lipid accumulation .

- Immunotoxicity : Thymic atrophy was observed in responsive mouse strains following exposure to PCB 180, indicating potential immunosuppressive effects .

- Carcinogenic Potential : The International Agency for Research on Cancer (IARC) classifies PCBs as probably carcinogenic to humans (Group 2A), with limited evidence suggesting PCB 180 may have carcinogenic properties due to its structural similarity to other known carcinogens .

The biological activity of PCB 180 is mediated through several mechanisms:

- Aryl Hydrocarbon Receptor (AhR) Activation : PCB 180 can bind to the AhR, leading to the induction of cytochrome P450 enzymes involved in xenobiotic metabolism. This activation can result in the formation of reactive metabolites that contribute to its toxic effects .

- DNA Damage : Studies have indicated that PCB 180 can induce DNA strand breaks and unscheduled DNA synthesis in rat hepatocytes in vitro, suggesting potential genotoxic effects .

Case Studies

Several studies have investigated the biological effects of PCB 180:

- Animal Studies : In a study by Yoshihara et al. (1979), rats fed with diets containing PCB 180 showed significant increases in liver weight and thymic atrophy compared to control groups. This study highlights the compound's potential as an immunotoxic agent.

- In Vitro Studies : Research conducted on Chinese hamster V79 cells demonstrated that PCB 180 inhibited intercellular communication, which is an indicator of cytotoxicity and potential tumor promotion .

Environmental Impact

PCB 180 is persistent in the environment and bioaccumulates in aquatic organisms. Monitoring studies have shown elevated concentrations of PCBs in fish tissues from contaminated water bodies, raising concerns about ecological health and human exposure through the food chain .

Data Table: Summary of Biological Effects

Propriétés

IUPAC Name |

1,2,3,4-tetrachloro-5-(2,3,6-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl7/c13-5-1-2-6(14)10(17)8(5)4-3-7(15)11(18)12(19)9(4)16/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLMBNHYTPHDLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074142 | |

| Record name | 2,2',3,3',4,5,6'-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38411-25-5 | |

| Record name | 2,2',3,3',4,5,6'-Heptachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038411255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,5,6'-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,5,6'-Heptachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',3,3',4,5,6'-HEPTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OYI6B897Y7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can molecularly imprinted polymers be designed to selectively recognize and bind to 2,2',3,3',4,5,6'-heptachlorobiphenyl?

A1: Yes, research suggests that molecularly imprinted polymers (MIPs) can be designed for the selective recognition and binding of this compound. A study demonstrated that a MIP synthesized using 1,2,3-trichlorobenzene as a template and pentafluorostyrene as a functional monomer exhibited significant binding affinity for this compound with an imprinting factor of 5.80 []. This indicates the potential of MIPs for selective extraction and sensing applications of this specific PCB congener.

Q2: What methods can be employed for the removal of this compound from contaminated water?

A2: [] describes several methods for removing this compound from water. One effective approach involves co-precipitation with iron(III)-oxyhydroxide. This process allows for the concentration of this compound into a solid residue, simplifying its removal from the water. Additionally, materials like fly ash from coal-fired power plants and calcium oxide demonstrate a capacity for the rapid adsorption of this compound from contaminated water []. This adsorption process offers an alternative method for concentrating and removing this PCB from aqueous environments.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.